

Chiral Azepane Building Blocks: A Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name: *(R)-tert-Butyl 3-aminoazepane-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.^{[1][2]} This technical guide provides an in-depth review of the key literature on the stereoselective synthesis of chiral azepane derivatives and their application in drug discovery.

Core Synthetic Strategies for Chiral Azepanes

The construction of enantiomerically pure or enriched azepane rings can be broadly categorized into several key strategies: ring expansion reactions, asymmetric conjugate additions, ring-closing metathesis, and functionalization of existing azepane cores. Each approach offers distinct advantages in accessing diverse substitution patterns with high stereocontrol.

Ring Expansion of Proline and Piperidine Derivatives

Ring expansion of readily available chiral precursors, such as proline and piperidine derivatives, is a powerful strategy for the synthesis of functionalized chiral azepanes.

A notable example is the ring expansion of trifluoromethyl pyrrolidines derived from L-proline. This method involves the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, leading to 4-substituted α -trifluoromethyl azepanes. The chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess.[3]

Another versatile approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines. This reaction proceeds via an allylic amine rearrangement and demonstrates high enantioselectivity, making it a valuable method for synthesizing chiral azepanes.[4]

Asymmetric Lithiation and Conjugate Addition

Asymmetric syntheses of polysubstituted azepanes have been achieved through highly diastereoselective and enantioselective (-)-sparteine-mediated lithiation-conjugate additions.[5] [6] This methodology utilizes N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, which, after deprotonation with *s*-BuLi in the presence of (-)-sparteine, undergo conjugate addition to β -aryl α,β -unsaturated esters. The resulting adducts can then be converted into 4,5,6- and 3,4,5,6-substituted N-Boc azepanes in high yields and with excellent stereocontrol.[5]

Olefin Cross-Metathesis and Reductive Cyclization

A straightforward, two-step synthesis of optically active [b]-annulated azepane scaffolds has been developed, commencing from cyclic α -allyl- β -oxoesters.[2][7][8] The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. This is followed by a palladium-catalyzed exhaustive hydrogenation, which includes the reduction of both the C=C double bond and the C \equiv N triple bond, and a subsequent reductive amination to form the azepane ring with a trans-configuration.[2][7] This method provides products with high enantiopurity (97–98% ee). [7]

Caption: Synthesis of [b]-annulated azepanes.

Osmium-Catalyzed Tethered Aminohydroxylation

A novel approach to heavily hydroxylated azepane iminosugars employs an osmium-catalyzed tethered aminohydroxylation reaction.[9] This key step, performed on allylic alcohols derived from D-mannose, establishes a new C-N bond with complete regio- and stereocontrol.

Subsequent intramolecular reductive amination yields the desired pentahydroxyazepane. This marks the first application of this reaction in the synthesis of iminosugars.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic methodologies, allowing for a comparative analysis of their efficiency and stereoselectivity.

Table 1: Asymmetric Lithiation-Conjugate Addition for Polysubstituted Azepanes

Entry	Electrophile	Product	Yield (%)	dr
1	MeI	(R,S,R,S)-30	85	>98:2
2	BnBr	(R,S,R,S)-31	82	>98:2
3	Allyl-Br	(R,S,R,S)-32	80	>98:2
4	Acetaldehyde	(S,S,R,S)-34	75	>98:2

Data extracted from Lee & Beak (2006).[5]

Table 2: Enantioselective Synthesis of [b]-Annulated Azepanes

Starting Material (n)	Product	Yield of Metathesis (%)	Yield of Hydrogenation (%)	ee (%)
1 (Cyclopentanone deriv.)	4a	87	77	98
2 (Tetralone deriv.)	4b	85	49	97
3 (Cycloheptanone deriv.)	4c	86	57	98

Data extracted from Aeissen et al. (2023).[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

General Procedure for Asymmetric Lithiation-Conjugate Addition

To a solution of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv) and (-)-sparteine (1.2 equiv) in toluene at -78 °C is added s-BuLi (1.2 equiv). After stirring for 4 hours, a solution of the β -aryl α,β -unsaturated ester (1.2 equiv) in toluene is added. The reaction mixture is stirred for an additional 4 hours at -78 °C before quenching with saturated aqueous NH₄Cl. The aqueous layer is extracted with ether, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the conjugate addition product.[5]

General Procedure for Olefin Cross-Metathesis

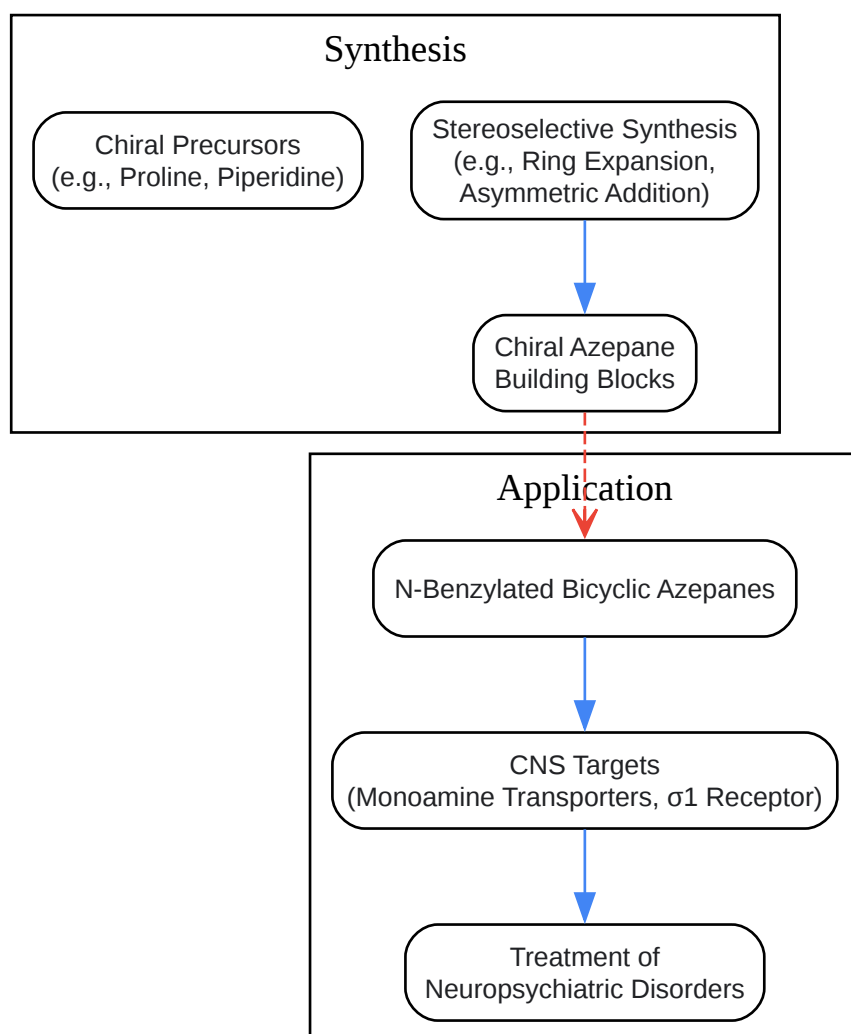
A solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in CH₂Cl₂ is added to a solution of the cyclic α -allyl- β -oxoester (1.0 equiv) and acrylonitrile (1.5 equiv) in toluene at 90 °C. After 18 hours, additional acrylonitrile (2.5 equiv) and catalyst (1 mol%) are added, and the mixture is stirred for another 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the ω -cyanoallyl intermediate.[2]

General Procedure for Exhaustive Hydrogenation and Reductive Amination

The ω -cyanoallyl intermediate is dissolved in methanol containing acetic acid (5 equiv). Pd/C (10% w/w) is added, and the mixture is hydrogenated at 11 bar and 80 °C for 24 hours. The catalyst is then filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the final [b]-annulated azepane.[2]

Applications in Drug Discovery

Chiral azepane scaffolds are of significant interest in the development of neuropharmacological agents.[1][2] For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC₅₀ values below 100 nM.[10] These compounds also exhibit activity at the sigma-1 receptor, suggesting their potential for treating various neuropsychiatric disorders.[1][10]



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